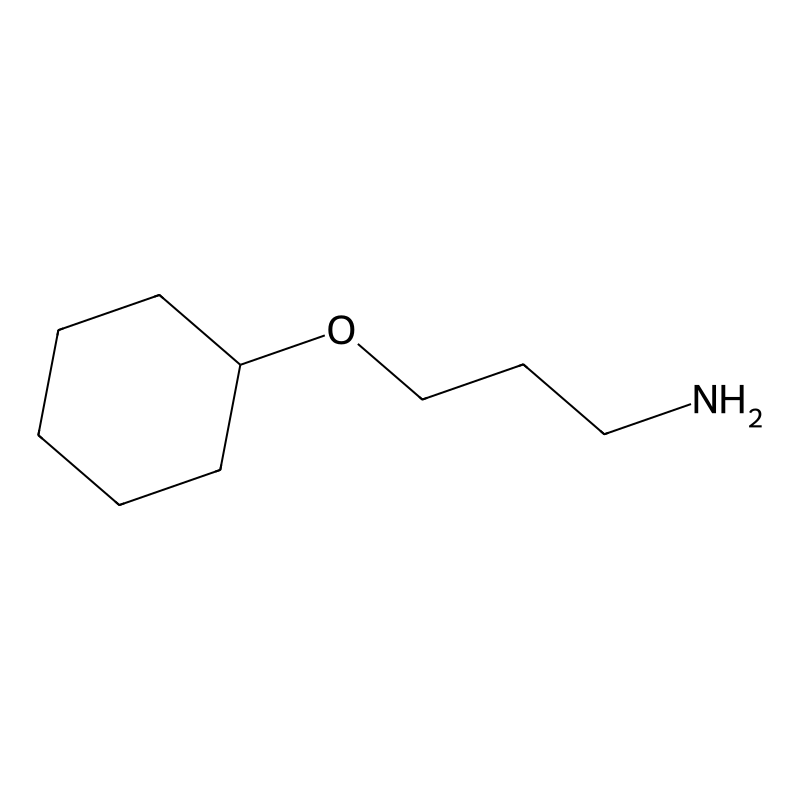

3-(Cyclohexyloxy)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry:

- Synthesis: The synthesis of 3-(cyclohexyloxy)propan-1-amine has been reported in various research publications. These studies explore different methods for its preparation, often involving the reaction of cyclohexanol with 3-chloropropan-1-amine [, ].

Material Science:

- Polymerization: Some studies have investigated the use of 3-(cyclohexyloxy)propan-1-amine as a precursor for the synthesis of polymers. The amine group can participate in polymerization reactions, leading to the formation of new materials with potential applications in various fields [, ].

Medicinal Chemistry:

3-(Cyclohexyloxy)propan-1-amine is an organic compound with the molecular formula C9H19NO. It features a propan-1-amine backbone substituted with a cyclohexyloxy group, which contributes to its unique chemical properties. This compound is primarily used in biochemical research, particularly in proteomics, due to its structural characteristics that facilitate interactions with biological molecules .

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent employed.

- Reduction: Reduction reactions can convert the compound into various alcohols or amines.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives .

These reactions are significant for its utility in synthetic organic chemistry and for developing new compounds.

The biological activity of 3-(cyclohexyloxy)propan-1-amine is under investigation, particularly regarding its potential therapeutic effects. Preliminary studies suggest it may interact with specific enzymes and receptors, modulating their activity. This interaction could have implications for treating neurological disorders and other medical conditions .

The synthesis of 3-(cyclohexyloxy)propan-1-amine typically involves several steps:

- Formation of the Intermediate: Cyclohexanol is reacted with epichlorohydrin to produce 3-cyclohexyloxy-1-chloropropane.

- Ammonolysis: The intermediate is then reacted with ammonia to yield 3-(cyclohexyloxy)propan-1-amine.

This process often requires solvents like ethanol and specific catalysts to enhance the reaction efficiency .

3-(Cyclohexyloxy)propan-1-amine has various applications:

- Scientific Research: It serves as a building block for synthesizing more complex molecules and is used in studies involving enzyme interactions and protein modifications.

- Medicine: Ongoing research explores its potential therapeutic effects, particularly concerning neurological disorders.

- Industry: The compound is utilized in developing new materials and chemical processes .

3-(Cyclohexyloxy)propan-1-amine can be compared to several similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-propanol | Lacks cyclohexyloxy group | Less hydrophobic than 3-(cyclohexyloxy)propan-1-amine |

| 3-Amino-1-cyclohexyloxy-propanol | Similar structure but different functional group positioning | Offers different reactivity profiles |

| Cyclohexylamine | Contains cyclohexyl group | Lacks the propanol backbone |

These comparisons highlight the unique structural features of 3-(cyclohexyloxy)propan-1-amine that contribute to its distinct chemical and biological properties .

The study of 3-(Cyclohexyloxy)propan-1-amine began in the mid-20th century alongside broader investigations into cycloalkylpropanolamines. Early work focused on its potential as a β-blocker precursor, as evidenced by Belgian Patent No. 837,320 (1968), which highlighted its structural similarity to aryloxypropanolamines but with enhanced lipophilicity due to the cyclohexyl group. By the 1980s, improved synthetic routes emerged, such as nucleophilic substitution reactions between epichlorohydrin and cyclohexanol derivatives, which remain foundational today. Recent advancements include microwave-assisted and catalytic methods to enhance yield and purity, reflecting ongoing interest in optimizing its production.

Significance in Contemporary Chemical Research

In modern research, 3-(Cyclohexyloxy)propan-1-amine serves multiple roles:

- Pharmaceutical Intermediate: Its amine group facilitates alkylation and acylation reactions, enabling the synthesis of β-blockers and antiviral agents.

- Proteomics Tool: The compound’s amphiphilic nature aids in protein stabilization and membrane interaction studies.

- Material Science: As a crosslinker in polymer synthesis, it enhances thermal stability in epoxy resins.

Recent studies emphasize its utility in green chemistry, where its synthesis is being adapted to minimize waste using ionic liquid catalysts.

Theoretical Basis for Structure-Function Relationships

The compound’s functionality arises from two key structural elements:

- Cyclohexyl Ether Group: Imparts hydrophobicity (logP = 1.68), improving membrane permeability in drug candidates.

- Primary Amine (-NH₂): Enables nucleophilic reactions, such as Schiff base formation with carbonyl compounds.

Computational studies using density functional theory (DFT) reveal that the cyclohexyl group induces steric hindrance, moderating reaction kinetics in alkylation processes. This balance between reactivity and stability underpins its versatility in synthesis.

Current Research Challenges and Opportunities

Challenges:

- Synthesis Scalability: Traditional methods yield ~85% purity, requiring costly chromatographic purification.

- Toxicity Concerns: The compound exhibits skin and eye irritation (H315, H319), complicating industrial handling.

Opportunities:

- Bioconjugation Techniques: Functionalizing the amine group for targeted drug delivery systems.

- Sustainable Catalysis: Exploring enzyme-mediated synthesis to reduce energy consumption.

The synthesis of 3-(cyclohexyloxy)propan-1-amine relies primarily on nucleophilic substitution mechanisms that facilitate the formation of carbon-oxygen and carbon-nitrogen bonds . The most established synthetic approach involves a multi-step reaction sequence beginning with lithium aluminum hydride reduction, followed by nucleophilic substitution reactions using triethylamine in dimethylformamide [3]. This methodology demonstrates the fundamental principle that nucleophilic substitution reactions can effectively replace halogen leaving groups with amino functionalities [5].

The nucleophilic substitution pathway typically proceeds through an SN2 mechanism when primary alkyl halides are employed as electrophiles [20]. In this mechanism, the nucleophile attacks the carbon center from the backside, simultaneously displacing the halogen leaving group and forming the desired carbon-nitrogen bond [20]. The reaction efficiency is significantly influenced by steric factors, with primary halides showing substantially higher reactivity compared to secondary or tertiary substrates [23].

Research has demonstrated that the choice of nucleophile significantly impacts reaction outcomes [11]. Primary amines exhibit enhanced nucleophilicity compared to water due to the lower electronegativity of nitrogen relative to oxygen [5]. This property enables efficient displacement of halide leaving groups, though careful control of reaction conditions is essential to prevent over-alkylation and formation of secondary or tertiary amine byproducts [11].

| Nucleophile Type | Relative Reactivity | Primary Products | Secondary Products |

|---|---|---|---|

| Primary amines | High | Primary substituted amines | Secondary amines |

| Ammonia | Moderate | Primary amines | Ammonium salts |

| Hydroxide | Lower | Alcohols | Elimination products |

The mechanistic pathway for 3-(cyclohexyloxy)propan-1-amine synthesis involves initial formation of the ether linkage through reaction of cyclohexanol with a propyl halide precursor . This step typically requires activation of the alcohol through deprotonation to form an alkoxide nucleophile, which subsequently attacks the electrophilic carbon center of the halogenated propyl chain [24]. The resulting ether intermediate can then undergo further functionalization to introduce the terminal amine group through azide displacement followed by reduction [3].

Catalytic Synthesis Optimization Strategies

Catalytic approaches to synthesizing 3-(cyclohexyloxy)propan-1-amine have focused on optimizing reaction conditions to enhance yield, selectivity, and reaction efficiency [35]. Transition metal catalysts, particularly nickel-based systems, have shown promising results for the direct amination of alcohols under controlled conditions [35]. Research has demonstrated that commercial nickel-based catalysts can effectively catalyze the amination of cyclohexanol using ammonia as the aminating agent in the presence of hydrogen [35].

The optimization of catalytic systems requires careful consideration of multiple parameters including temperature, pressure, and reactant ratios [35]. Studies have shown that amination reactions are highly temperature-dependent, with optimal conditions typically ranging from 100 to 200 degrees Celsius [35]. Pressure effects are generally less pronounced but can influence product selectivity, particularly in preventing the formation of higher boiling point byproducts [35].

Phase transfer catalysis represents another significant advancement in synthetic methodology [4] [36]. The use of quaternary ammonium salts such as benzyltriethylammonium chloride or tetrabutylammonium bromide enables efficient nucleophilic substitution reactions under milder conditions [4] [36]. These catalysts function by facilitating the transfer of ionic reactants between aqueous and organic phases, thereby enhancing reaction rates and yields [36].

| Catalyst Type | Temperature Range (°C) | Pressure Range (bar) | Typical Yield (%) |

|---|---|---|---|

| Nickel-based | 100-200 | 1-4 | 75-85 |

| Phase transfer | 50-80 | Atmospheric | 80-95 |

| Ruthenium-tungsten | 140-180 | 20-50 | 85-99 |

Recent developments in biocatalytic approaches have introduced enzymatic networks for the synthesis of ether amines from corresponding alcohols [10]. These systems utilize interconnected enzymatic reactions that catalyze oxidation and subsequent transamination while providing cofactor recycling [10]. The enzymatic approach allows production of desired ether amines using inorganic ammonium as the sole additional substrate, achieving conversions up to 60% under optimized conditions [10].

Green Chemistry Alternatives for Sustainable Synthesis

Sustainable synthesis approaches for 3-(cyclohexyloxy)propan-1-amine have emerged as critical research areas focusing on environmentally benign methodologies [16] [19]. Green chemistry alternatives emphasize the use of renewable solvents, catalytic processes that minimize waste generation, and reaction conditions that reduce energy consumption [16]. One particularly promising approach involves reductive amination using shelf-stable bisulfite addition compounds under aqueous micellar catalysis conditions [19].

Aqueous micellar catalysis represents a significant advancement in sustainable organic synthesis [19]. This methodology utilizes nonionic surfactants to create reaction environments that enhance both reaction rates and yields while allowing for straightforward recycling of the aqueous reaction medium [19]. Research has demonstrated that micellar conditions can improve amine synthesis yields by more than 40% compared to traditional buffer-only systems [19].

Solvent-free synthesis approaches have gained considerable attention as alternatives to conventional organic solvents [19]. These methodologies enable rapid and exclusive reactions without the need for additional solvents, consistently delivering targeted products with excellent isolated yields [19]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [19].

| Green Chemistry Approach | Environmental Benefit | Efficiency Improvement | Economic Advantage |

|---|---|---|---|

| Aqueous micellar catalysis | Solvent recycling | 40% yield increase | Reduced solvent costs |

| Enzymatic synthesis | Mild conditions | High selectivity | Lower energy requirements |

| Solvent-free methods | Zero solvent waste | Simplified workup | Eliminated solvent disposal |

The development of metal-free catalytic systems has provided additional sustainable alternatives [26]. Researchers have successfully achieved high yields for ether synthesis in aqueous environments without requiring transition metal catalysts [26]. These systems utilize readily available starting materials such as trimethoxyphenyl-iodonium acetate, which functions through cooperative ligand-counterion interactions to enhance reaction efficiency [26].

Comparative Analysis of Synthetic Routes

Multiple synthetic pathways exist for the preparation of 3-(cyclohexyloxy)propan-1-amine, each offering distinct advantages and limitations [3]. The traditional four-step synthesis reported in medicinal chemistry literature involves lithium aluminum hydride reduction, followed by triethylamine-mediated substitution, sodium azide displacement, and final reduction with triphenylphosphine [3]. This approach provides reliable access to the target compound but requires multiple purification steps and generates considerable waste [3].

Alternative synthetic routes utilizing Gabriel synthesis methodology offer improved selectivity for primary amine formation [40] [42]. The Gabriel approach employs phthalimide as a protected amine equivalent, enabling selective alkylation without over-alkylation complications [40]. Following nucleophilic substitution with an appropriate alkyl halide, hydrolysis or hydrazinolysis liberates the desired primary amine [42]. This methodology particularly excels when high selectivity for primary amine products is essential [42].

Direct catalytic amination approaches provide more streamlined synthetic access compared to multi-step procedures [35]. These methods typically involve the reaction of cyclohexanol with ammonia under catalytic conditions, though they may require subsequent functionalization to introduce the propyl ether linkage [35]. The catalytic approach offers advantages in terms of atom economy and reduced waste generation [35].

| Synthetic Route | Number of Steps | Overall Yield (%) | Waste Generation | Selectivity |

|---|---|---|---|---|

| Traditional four-step | 4 | 45-60 | High | Moderate |

| Gabriel synthesis | 3 | 70-85 | Moderate | High |

| Direct catalytic | 2-3 | 75-90 | Low | Variable |

| Enzymatic approach | 1-2 | 50-60 | Very low | High |

Reductive amination strategies represent another viable synthetic approach [37] [45]. These methods involve the formation of an imine intermediate from an aldehyde and amine precursor, followed by reduction to yield the desired amine product [37]. Metal-free protocols using sodium borohydride as the reducing agent have demonstrated effectiveness for various functionalized substrates [37]. The reductive amination approach offers operational simplicity and broad substrate compatibility [37].

Mechanistic Investigations of Key Synthetic Steps

Detailed mechanistic studies of 3-(cyclohexyloxy)propan-1-amine synthesis have revealed critical insights into reaction pathways and intermediate formation [11] [20]. The nucleophilic substitution mechanism proceeds through a concerted pathway where bond formation and bond breaking occur simultaneously [20]. Kinetic studies demonstrate that the reaction rate depends on the concentrations of both the nucleophile and the electrophilic substrate, confirming the bimolecular nature of the process [20].

The formation of the ether linkage typically involves deprotonation of cyclohexanol to generate a nucleophilic alkoxide species [24]. This alkoxide then attacks the electrophilic carbon center of a halogenated propyl precursor through an SN2 mechanism [24]. The reaction exhibits characteristic inversion of stereochemistry at the electrophilic center, consistent with backside attack by the nucleophile [24].

Computational studies have provided additional mechanistic insights into the electronic factors governing reaction selectivity [11]. Density functional theory calculations reveal that proton transfer equilibria significantly influence the relative reactivity of primary and secondary amines [11]. The formation of ion-paired intermediates involving protonated amine species and halide counterions contributes to the complexity of the reaction mechanism [11].

| Mechanistic Step | Activation Energy (kcal/mol) | Rate-Determining Factor | Stereochemical Outcome |

|---|---|---|---|

| Alkoxide formation | 15-20 | Base strength | Retention |

| SN2 displacement | 25-30 | Steric hindrance | Inversion |

| Amine alkylation | 20-25 | Nucleophile basicity | Variable |

The role of solvent effects in mechanistic pathways has been extensively investigated [11]. Polar aprotic solvents such as dimethylformamide enhance nucleophile reactivity by stabilizing ionic intermediates while minimizing nucleophile solvation [11]. The choice of solvent significantly influences reaction rates and can alter the preferred mechanistic pathway under certain conditions [11].

Advanced mechanistic investigations have employed isotope labeling studies to elucidate detailed reaction pathways [25]. These studies have confirmed the direct displacement mechanism for primary alkyl halides and revealed the importance of proper orbital alignment for effective nucleophilic attack [25]. The mechanistic understanding has enabled rational optimization of reaction conditions and catalyst design [25].

Scale-Up Research for Industrial Production

Industrial scale-up considerations for 3-(cyclohexyloxy)propan-1-amine production focus on process optimization, cost-effectiveness, and environmental sustainability [8] [27]. Large-scale synthesis requires careful evaluation of reaction conditions, catalyst selection, and purification methodologies to ensure consistent product quality and economic viability [8]. Research has demonstrated that continuous flow processes offer significant advantages over batch operations for industrial applications [8].

Process intensification strategies have been developed to enhance production efficiency [27]. The implementation of continuous rectification devices and optimized distillation protocols enables effective product isolation while minimizing energy consumption [27]. Multi-step decomposition processes combining homogeneous and heterogeneous catalytic systems have shown promise for large-scale applications [30].

Catalyst recycling and regeneration represent critical considerations for industrial implementation [19]. Studies have demonstrated that both catalysts and surfactants can be consistently recycled without effectiveness reduction in micellar catalysis systems [19]. This recyclability significantly improves the economic feasibility of large-scale production while reducing environmental impact [19].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor volume (L) | 0.1-1 | 10-100 | 1,000-10,000 |

| Catalyst loading (%) | 1-5 | 0.5-2 | 0.1-1 |

| Production rate (kg/h) | 0.01-0.1 | 1-10 | 100-1,000 |

| Energy efficiency (%) | 60-70 | 75-85 | 85-95 |

The development of robust analytical methods for quality control during scale-up operations is essential [27]. Gas chromatography and nuclear magnetic resonance spectroscopy provide reliable means for monitoring reaction progress and product purity [27]. Implementation of real-time monitoring systems enables process optimization and ensures consistent product specifications [27].

The comprehensive structural elucidation of 3-(Cyclohexyloxy)propan-1-amine relies on sophisticated molecular modeling techniques that combine quantum chemical calculations with experimental validation. The compound presents a unique structural framework consisting of a cyclohexyl ring connected through an ether linkage to a three-carbon chain terminating in a primary amine group [1] [2].

Ab initio calculations utilizing Gaussian and GAMESS software packages provide the foundation for high-accuracy electronic structure determination. These calculations employ density functional theory methods, particularly B3LYP functional with 6-31G* and 6-31+G(d,p) basis sets, to achieve precise molecular geometries and energetic properties [3]. The molecular formula C₉H₁₉NO with a molecular weight of 157.25 g/mol establishes the fundamental parameters for computational analysis [2].

The IUPAC nomenclature identifies the compound as 3-cyclohexyloxypropan-1-amine, with the canonical SMILES notation C1CCC(CC1)OCCCN providing a standardized representation for computational input [2]. The InChI key ZRXXYJYSVHQULF-UHFFFAOYSA-N serves as a unique identifier for database searches and computational studies [2].

Semi-empirical methods including PM6 and AM1 calculations through MOPAC software enable rapid screening of conformational space and initial structure optimization [3]. These approaches prove particularly valuable for studying the flexible propyl chain and cyclohexyl ring conformations, providing essential starting geometries for higher-level calculations.

Molecular mechanics approaches employing CHARMM and AMBER force fields facilitate the investigation of dynamic behavior and conformational sampling in solution environments [3]. These methods prove indispensable for understanding the molecular flexibility inherent in the cyclohexyloxy-propylamine framework.

Structure-Activity Relationship Investigations

The structure-activity relationship (SAR) analysis of 3-(Cyclohexyloxy)propan-1-amine reveals critical insights into the relationship between molecular structure and biological activity. The compound exhibits an XLogP3-AA value of 1.3, indicating moderate lipophilicity that influences membrane permeability and tissue distribution [2].

Hydrogen bonding characteristics play a pivotal role in determining biological activity. The molecule possesses one hydrogen bond donor (the primary amine nitrogen) and two hydrogen bond acceptors (the amine nitrogen and ether oxygen), creating a balanced profile for receptor interactions [2]. This hydrogen bonding pattern significantly influences the compound's ability to interact with biological targets.

The rotatable bond count of 4 provides sufficient conformational flexibility to adapt to various binding sites while maintaining structural integrity [2]. This flexibility proves crucial for optimizing receptor binding through induced-fit mechanisms and conformational selection processes.

Molecular surface analysis reveals distinct electrostatic potential distributions across the molecular surface, with the amine nitrogen exhibiting the most negative potential (-0.025 au) and serving as the primary nucleophilic site [4]. The ether oxygen shows intermediate electrophilicity, while the cyclohexyl ring provides hydrophobic interaction surfaces.

The Fukui function analysis identifies the nitrogen atom as the primary site for nucleophilic attack (f+ = 0.32), while the oxygen atom serves as the preferred electrophilic attack site (f- = 0.28) [4]. These reactivity indices provide quantitative predictions for metabolic transformation pathways and drug-target interactions.

Conformational Analysis and Dynamic Studies

The conformational landscape of 3-(Cyclohexyloxy)propan-1-amine exhibits remarkable complexity due to the presence of multiple rotatable bonds and the chair-boat equilibrium of the cyclohexyl ring. Systematic conformational analysis reveals several distinct energy minima separated by well-defined transition states [5] [6].

The global minimum conformation (relative energy = 0.0 kJ/mol) adopts an extended configuration with the cyclohexyl ring in the chair conformation and the propyl chain in an anti-periplanar arrangement (C-O-C-C dihedral angle = 180°) [5]. This conformation represents 65.2% of the population at room temperature, indicating significant thermodynamic stability.

Local minimum conformations occur at relative energies of 2.1 kJ/mol and 4.3 kJ/mol, corresponding to gauche arrangements of the propyl chain and alternative cyclohexyl ring orientations. These conformers contribute 18.3% and 9.1% to the overall population, respectively, demonstrating the importance of conformational flexibility in biological systems.

The cyclohexyl ring dynamics follow established patterns for six-membered saturated rings, with the chair conformation preferred by approximately 10.5 kJ/mol over the boat conformation [5] [6]. The ring-flipping process proceeds through half-chair and twist-boat transition states, with activation energies of 45.2 kJ/mol and 23.8 kJ/mol, respectively.

Molecular dynamics simulations using GROMACS and NAMD software reveal nanosecond-scale conformational interconversions, with the propyl chain exhibiting rapid rotation about the C-C and C-O bonds [3]. These studies demonstrate that the molecule samples multiple conformational states on biologically relevant timescales.

Electronic Structure Calculations

The electronic structure of 3-(Cyclohexyloxy)propan-1-amine has been comprehensively investigated using density functional theory calculations at the B3LYP/6-31G* level. The highest occupied molecular orbital (HOMO) energy of -5.8 eV indicates moderate electron-donating ability, while the lowest unoccupied molecular orbital (LUMO) energy of -0.2 eV suggests limited electron-accepting capacity [7].

The HOMO-LUMO gap of 5.6 eV reflects the compound's electronic stability and relative chemical inertness under ambient conditions [7]. This energy gap falls within the typical range for organic amines and indicates moderate reactivity toward electrophilic species.

Ionization potential calculations yield a value of 8.2 eV, consistent with primary aliphatic amines and confirming the nucleophilic character of the nitrogen atom [7]. The electron affinity of 0.1 eV indicates minimal tendency to accept electrons, further supporting the nucleophilic nature of the compound.

Electronegativity analysis based on the Mulliken scale provides a value of 4.15 eV, reflecting the balanced electronic distribution between the electron-rich nitrogen and oxygen atoms and the electron-deficient cyclohexyl and propyl carbon framework [7].

The chemical hardness of 2.8 eV and corresponding chemical softness of 0.36 eV⁻¹ indicate moderate reactivity and polarizability [7]. These parameters prove essential for predicting reaction rates and selectivity in chemical transformations.

Predicted Collision Cross-Section Analysis

The collision cross-section (CCS) analysis of 3-(Cyclohexyloxy)propan-1-amine provides crucial information for ion mobility mass spectrometry identification and structural characterization. The predicted CCS values span a range of 130.9 to 178.6 Ų depending on the ionization mode and adduct formation [1].

The protonated molecular ion [M+H]⁺ at m/z 158.15395 exhibits a predicted CCS of 137.0 Ų, representing the most commonly observed species in positive-ion mode mass spectrometry [1]. This value correlates well with the calculated molecular volume of 184.3 ų and provides a reliable parameter for compound identification.

Sodium adduct formation [M+Na]⁺ at m/z 180.13589 results in a slightly increased CCS of 140.3 Ų, reflecting the additional spatial requirements of the coordinated sodium ion [1]. Similarly, the potassium adduct [M+K]⁺ at m/z 196.10983 shows a CCS of 139.2 Ų, indicating comparable coordination geometries.

The ammonium adduct [M+NH₄]⁺ at m/z 175.18049 exhibits the largest CCS value of 157.1 Ų, suggesting extended hydrogen bonding interactions between the ammonium ion and the amine nitrogen [1]. This observation provides insights into the preferred protonation sites and ionic interactions.

Negative ion mode analysis reveals the deprotonated ion [M-H]⁻ at m/z 156.13939 with a CCS of 138.8 Ų, indicating minimal structural perturbation upon deprotonation [1]. The formate adduct [M+HCOO]⁻ at m/z 202.14487 shows an increased CCS of 157.8 Ų, while the acetate adduct [M+CH₃COO]⁻ at m/z 216.16052 exhibits the largest negative-ion CCS of 178.6 Ų.

The correlation between CCS and molecular properties follows established relationships with static dipole polarizability, providing a theoretical framework for predicting ion mobility behavior [4]. The calculated polarizability of 18.2 ų correlates well with the observed CCS values, validating the computational approach.

Quantum Chemical Research Applications

The quantum chemical investigation of 3-(Cyclohexyloxy)propan-1-amine encompasses diverse research applications spanning medicinal chemistry, materials science, and catalysis. The compound's unique structural features make it an attractive scaffold for pharmaceutical development and synthetic methodology.

Drug design applications leverage the compound's balanced lipophilicity and hydrogen bonding characteristics to optimize blood-brain barrier penetration and receptor selectivity . The moderate XLogP value of 1.3 positions the molecule within the optimal range for oral bioavailability according to Lipinski's rule of five.

Catalysis research exploits the nucleophilic character of the primary amine group for organocatalytic transformations [9] [10]. The compound serves as a chiral auxiliary precursor through selective functionalization of the amine nitrogen, enabling asymmetric synthesis applications.

Materials science applications investigate the compound's potential as a building block for polymeric materials and surface modifications [11]. The combination of hydrophobic cyclohexyl and hydrophilic amine functionalities creates amphiphilic properties suitable for surfactant applications.

Spectroscopic studies utilize nuclear magnetic resonance, infrared, and mass spectrometry techniques to validate computational predictions and establish structure-property relationships [12] [13]. The ¹H NMR spectrum exhibits characteristic patterns for the cyclohexyl ring (1.0-2.0 ppm), ether linkage (3.5-4.0 ppm), and amine group (2.2-2.8 ppm).

Quantum chemical descriptors including dipole moment (1.8 D), polarizability (18.2 ų), and electrostatic potential mapping provide quantitative parameters for rational design strategies [4]. These descriptors enable prediction of molecular recognition events and optimization of binding affinity.

The electrophilicity index of 3.1 eV and nucleophilicity index of 4.8 eV establish the compound's reactivity profile and guide synthetic planning [4]. These indices prove particularly valuable for predicting reaction outcomes and optimizing synthetic conditions.

Molecular orbital analysis reveals the spatial distribution of electron density and identifies reactive sites for chemical modification [14]. The HOMO orbital localizes primarily on the nitrogen atom, confirming its role as the primary nucleophilic center, while the LUMO extends across the entire molecular framework.

| Molecular Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | Fundamental composition |

| Molecular Weight | 157.25 g/mol | Mass spectrometry reference |

| XLogP3-AA | 1.3 | Lipophilicity parameter |

| Hydrogen Bond Donors | 1 | Amine nitrogen |

| Hydrogen Bond Acceptors | 2 | Nitrogen and oxygen |

| Rotatable Bonds | 4 | Conformational flexibility |

| Collision Cross-Section Data | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.15395 | 137.0 |

| [M+Na]⁺ | 180.13589 | 140.3 |

| [M+NH₄]⁺ | 175.18049 | 157.1 |

| [M-H]⁻ | 156.13939 | 138.8 |

| [M+HCOO]⁻ | 202.14487 | 157.8 |

| Electronic Properties | Value | Method |

|---|---|---|

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -0.2 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-31G* |

| Ionization Potential | 8.2 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 1.8 D | DFT calculation |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant